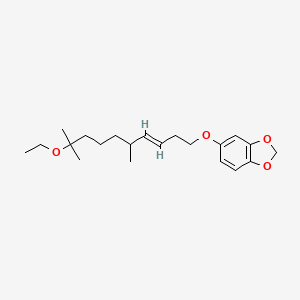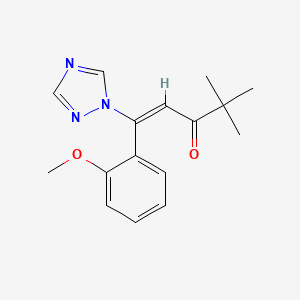
1,6-Dihydroxyxanthone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dihydroxyxanthone is a natural product found in Hypericum sampsonii, Hypericum, and other organisms with data available.
Scientific Research Applications
Antibacterial and Enzyme Inhibitory Activities
1,6-Dihydroxyxanthone, along with other related xanthones, has shown notable antibacterial activity against various bacterial strains. Particularly, certain dihydroxyxanthones demonstrated effectiveness against Gram-positive bacteria. Additionally, some xanthones exhibited inhibitory activities against the epidermal growth factor receptor (EGFR) tyrosine kinase, a protein involved in cell signaling and growth, suggesting potential applications in cancer therapy (Duangsrisai et al., 2014).
Structural Investigation Methods
Research has also been conducted on methods to determine the hydroxylation pattern of xanthones like 1,6-Dihydroxyxanthone. These methods involve using ultraviolet spectral shifts in the presence of certain additives, providing valuable insights for chemical analysis and pharmaceutical applications (Mesquita et al., 1968).
Neurotrophic Factor Stimulation
Another significant application of dihydroxyxanthones is in the stimulation of neurotrophic factors in rat astrocyte primary cultures. This finding highlights the potential use of these compounds in the treatment of psychiatric disorders, as they can influence the synthesis of critical enzymes in the metabolic pathway of neurotrophic factors (Yang et al., 2018).
Antitumor and Antioxidant Activities
Xanthones, including derivatives of 1,6-Dihydroxyxanthone, have demonstrated promising antitumor, antityrosinase, and antioxidant activities. These compounds have shown enhanced cytotoxicity against certain cancer cells and inhibition of tyrosinase activity, an enzyme involved in melanin synthesis (Zhou et al., 2018).
Anticancer Drug Development
1,6-Dihydroxyxanthone has also been studied in the context of anticancer drug development. Its derivatives have shown inhibition of the proliferation and metastasis of hepatocellular carcinoma cells and induction of pyroptosis, a form of programmed cell death (Sun et al., 2019).
properties
CAS RN |
5042-08-0 |
|---|---|
Product Name |
1,6-Dihydroxyxanthone |
Molecular Formula |
C13H8O4 |
Molecular Weight |
228.2 g/mol |
IUPAC Name |
1,6-dihydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O4/c14-7-4-5-8-11(6-7)17-10-3-1-2-9(15)12(10)13(8)16/h1-6,14-15H |
InChI Key |
IUSXGFFUHTXSRD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3)O)O |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3)O)O |
synonyms |
1,6-dihydroxyxanthone isoeuxanthone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one](/img/structure/B1237637.png)
![N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B1237639.png)
![[7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1237640.png)

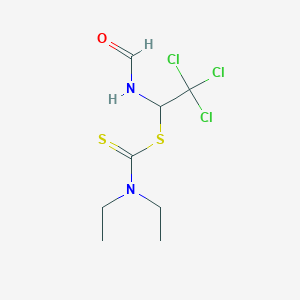
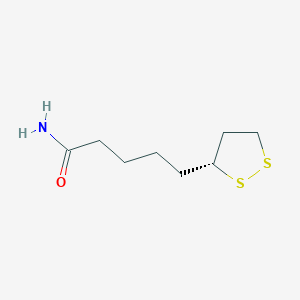
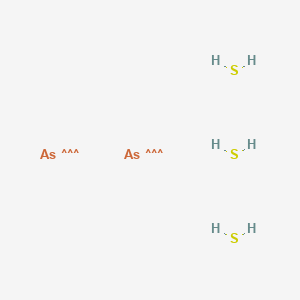

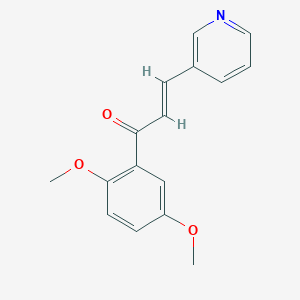
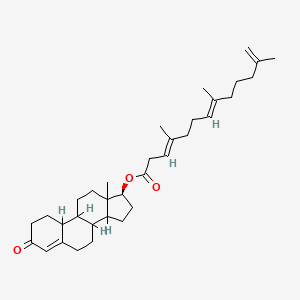
![(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237655.png)
